molecular formula C14H23N3O2 B2575653 4-butanoyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide CAS No. 478259-61-9

4-butanoyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide

Cat. No.: B2575653
CAS No.: 478259-61-9
M. Wt: 265.357
InChI Key: OGUNHXVJUHKOPA-UHFFFAOYSA-N
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Description

4-Butanoyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide is a pyrrole-based small molecule characterized by a butanoyl (C₄H₇O) substituent at the 4-position of the pyrrole ring and a dimethylamino-propyl carboxamide side chain.

Properties

IUPAC Name

4-butanoyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2/c1-4-6-13(18)11-9-12(16-10-11)14(19)15-7-5-8-17(2)3/h9-10,16H,4-8H2,1-3H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGUNHXVJUHKOPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CNC(=C1)C(=O)NCCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butanoyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Butanoyl Group: The butanoyl group can be introduced via acylation using butanoyl chloride in the presence of a base such as pyridine.

    Attachment of the Dimethylaminopropyl Group: The final step involves the reaction of the intermediate with 3-(dimethylamino)propylamine under suitable conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the above synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-butanoyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, where nucleophiles such as halides or other amines can replace the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or other nucleophiles in the presence of a suitable base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

Recent studies have indicated that compounds similar to 4-butanoyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide exhibit significant biological activities, particularly as inhibitors of essential bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, suggesting that this compound may possess antibacterial properties .

Potential Therapeutic Applications:

  • Antibacterial Agents : Given its structural similarities to known antibacterial compounds, further pharmacological studies are warranted to evaluate its effectiveness against various bacterial strains.
  • Cancer Research : The compound's mechanism of action could extend to cancer therapy, particularly in targeting pathways involved in tumor growth and metastasis .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrrole derivatives, including those structurally related to this compound:

  • Antimicrobial Studies : Initial findings suggest that this compound may effectively inhibit bacterial growth by targeting DNA gyrase and topoisomerase IV, similar to other known inhibitors .
  • Cancer Therapeutics : Research into pyrrole derivatives has shown promise in inhibiting vascular endothelial growth factor receptor (VEGFR), indicating potential applications in antiangiogenic therapies .

Mechanism of Action

The mechanism of action of 4-butanoyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes through hydrogen bonding and hydrophobic interactions, potentially modulating their activity. The dimethylamino group can also participate in ionic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Modifications and Functional Group Analysis

The following table summarizes key structural differences and their implications:

Compound Name / ID Key Substituents Structural Impact Synthesis Highlights Potential Applications
4-Butanoyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide Butanoyl (linear C₄ acyl group) Balanced lipophilicity; flexible chain may enhance membrane permeability Not explicitly detailed in evidence Hypothesized kinase/DNA binding
4-(Cyclopropylcarbonyl) analog Cyclopropylcarbonyl (rigid, three-membered ring) Increased rigidity; potential for enhanced target selectivity Commercial availability (Fujifilm Wako) Probable use in medicinal chemistry
MGB30 Styrylbenzamido group Enhanced aromatic stacking; strong DNA minor groove binding 48% yield via condensation reaction Antiamoebic agent
Compound 14 Nitro group (electron-withdrawing) Altered electronic properties; precursor for reduction to amines Hydrogenation over Pd/C catalyst Intermediate for further derivatization
Midpacamide (M-604) 4,5-Dibromo and imidazolidinyl groups Halogen bonding potential; increased molecular weight and polarity Not described Possible antimicrobial/antitumor agent
Compound 8 (Bcl-2 inhibitor) Chlorophenyl, triazolyl, and sulfonamide groups Targets protein-protein interactions (Bcl-2/Bcl-xL inhibition) Click chemistry (CuSO₄ catalysis) Anticancer therapeutics

Physicochemical Properties

  • Lipophilicity: The butanoyl group (logP ~2–3) offers intermediate hydrophobicity, whereas Midpacamide’s dibromo groups (logP >4) may limit solubility .

Biological Activity

4-butanoyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide, a synthetic compound with the molecular formula C14_{14}H23_{23}N3_3O2_2 and a molecular weight of 265.36 g/mol, belongs to the class of pyrrole derivatives. This compound has garnered attention for its potential biological activities, particularly in antibacterial and anticancer applications.

Chemical Structure and Properties

The compound features a unique pyrrole structure characterized by a butanoyl group and a dimethylamino propyl substituent. These functional groups are believed to enhance its biological activity and pharmacokinetic properties.

Property Value
Molecular FormulaC14_{14}H23_{23}N3_3O2_2
Molecular Weight265.36 g/mol
CAS Number478259-61-9

Antibacterial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antibacterial properties. Specifically, this compound is hypothesized to act as an inhibitor of essential bacterial enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. Preliminary studies suggest that it may effectively bind to these targets, inhibiting their activity and thereby affecting bacterial growth .

Case Study: Antibacterial Efficacy
In vitro tests have shown that related pyrrole derivatives possess minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against various strains, including Staphylococcus aureus and Escherichia coli. Such results indicate a promising antibacterial potential for this compound .

Anticancer Activity

The compound's structural analogs have also been evaluated for anticancer properties. A series of pyrrole derivatives bearing various substituents have demonstrated significant antiproliferative activity against multiple cancer cell lines, including leukemia, melanoma, and breast cancer cells. For instance, certain derivatives exhibited growth inhibition rates exceeding 60% against specific cancer cell lines at low concentrations (10 µM), suggesting that modifications to the pyrrole structure can enhance anticancer efficacy .

Table: Antiproliferative Activity of Pyrrole Derivatives

Compound Cell Line Growth Inhibition (%)
Compound AMDA-MB-435 (Melanoma)62.46
Compound BMDA-MB-468 (Breast)40.24

The proposed mechanism of action for the antibacterial activity involves the inhibition of DNA gyrase and topoisomerase IV. These enzymes play critical roles in DNA replication and transcription in bacteria. By binding to these targets, this compound may disrupt bacterial cell division and survival .

Pharmacokinetic Considerations

Pharmacokinetic studies on similar compounds suggest favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The presence of the butanoyl moiety may enhance lipid solubility, potentially improving oral bioavailability compared to other pyrrole derivatives .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-butanoyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves coupling the pyrrole-2-carboxylic acid derivative with 3-(dimethylamino)propylamine using activating agents like EDCl/HOBt or DCC. Reaction efficiency can be optimized via solvent selection (e.g., DMF or THF) and temperature control (40–60°C). Monitoring progress with thin-layer chromatography (TLC) and purifying intermediates via column chromatography ensures high yields .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of 1^1H-NMR (to confirm substituent positions and dimethylamino group integration), HPLC (≥98% purity threshold), and mass spectrometry (ESI-MS for molecular weight validation). For example, 1^1H-NMR in DMSO-d6d_6 should show distinct peaks for the pyrrole ring (δ 6.5–7.2 ppm) and dimethylamino protons (δ 2.2–2.8 ppm) .

Q. What solvent systems are optimal for solubility and stability studies?

  • Methodological Answer : Polar aprotic solvents like DMSO or DMF enhance solubility due to the compound’s tertiary amine and carboxamide groups. Stability assessments should include pH-dependent degradation studies (e.g., 1–13 pH range) and thermal gravimetric analysis (TGA) to identify decomposition thresholds .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Employ density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and molecular docking (AutoDock Vina) to simulate binding affinities. Focus on the butanoyl and dimethylamino groups as key pharmacophores for hydrogen bonding and hydrophobic interactions .

Q. What strategies resolve contradictions in activity data across different in vitro assays?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., SPR for binding kinetics vs. cell-based viability assays). Analyze confounding variables like solvent carryover (DMSO cytotoxicity) or assay pH sensitivity. Statistical meta-analysis of replicate datasets can identify outliers .

Q. How can reaction fundamentals inform scalable synthesis protocols for this compound?

  • Methodological Answer : Apply kinetic studies (e.g., pseudo-first-order rate analysis) to identify rate-limiting steps. Use microreactor systems for continuous-flow synthesis to improve heat/mass transfer and reduce side reactions. Process analytical technology (PAT), such as in-line FTIR, enables real-time monitoring .

Q. What advanced techniques validate the compound’s role in modulating specific signaling pathways?

  • Methodological Answer : Combine phosphoproteomics (LC-MS/MS) to map kinase inhibition profiles and RNA-seq to track downstream gene expression changes. Use CRISPR-Cas9 knockout models to confirm target specificity .

Methodological Considerations Table

Research Aspect Recommended Techniques Key References
Synthesis OptimizationEDCl/HOBt coupling, TLC monitoring
Structural Validation1^1H-NMR, ESI-MS, HPLC
Computational ModelingDFT, Molecular Docking (AutoDock Vina)
Biological Assay DesignSPR, CRISPR-Cas9 validation, Phosphoproteomics
Scalable SynthesisMicroreactor systems, PAT (FTIR)

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